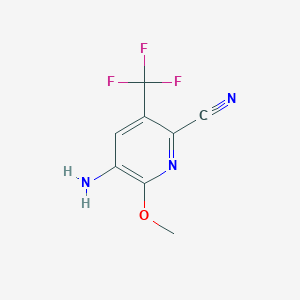
5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a picolinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base like sodium methoxide.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve thermal stability and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Used in the labeling of proteins for tracking and analysis.
Medicine:
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry:
Agriculture: Used in the synthesis of agrochemicals for pest control.
Electronics: Incorporated into materials for electronic devices to improve performance and durability.
Mécanisme D'action
The mechanism of action of 5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in various chemical interactions, enhancing the compound’s overall reactivity.
Molecular Targets and Pathways:
Enzymes: Inhibits specific enzymes by binding to their active sites.
Receptors: Modulates receptor activity by interacting with receptor binding sites.
Signaling Pathways: Influences cellular signaling pathways by altering the activity of key proteins.
Comparaison Avec Des Composés Similaires
- 5-Amino-3-(trifluoromethyl)picolinonitrile
- 5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile
- 5-Amino-2-cyano-3-(trifluoromethyl)pyridine
Comparison:
- Uniqueness: The presence of the methoxy group in 5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile distinguishes it from other similar compounds. This group enhances its chemical reactivity and potential applications.
- Chemical Properties: The trifluoromethyl group imparts high lipophilicity and stability, making it more suitable for applications in drug development and materials science.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in this compound expands its utility in various fields.
Propriétés
Formule moléculaire |
C8H6F3N3O |
|---|---|
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
5-amino-6-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-5(13)2-4(8(9,10)11)6(3-12)14-7/h2H,13H2,1H3 |
Clé InChI |
OCLBSHNQNQTBOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)C#N)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


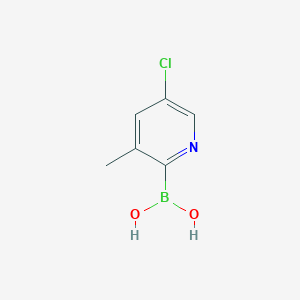
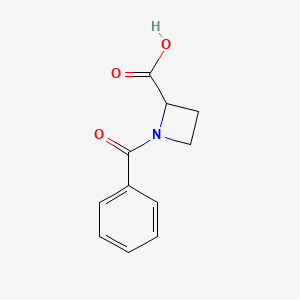
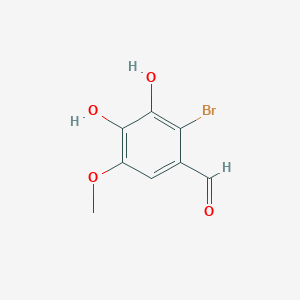
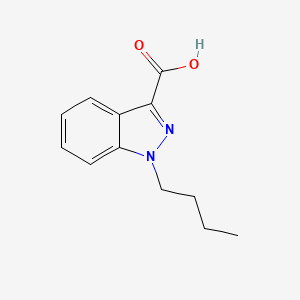


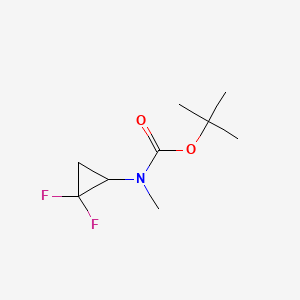

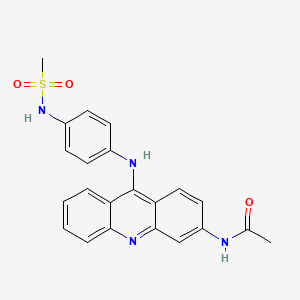
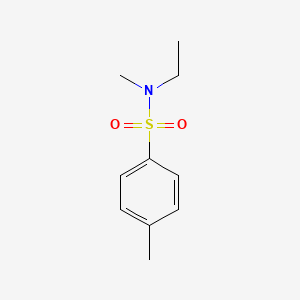
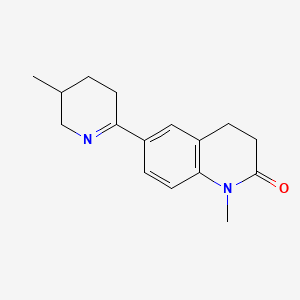
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
